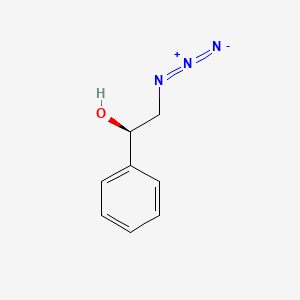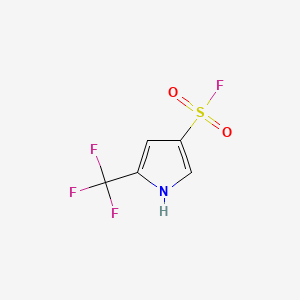
Methyl (2,2-difluoroethyl)alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2,2-difluoroethyl)alaninate, also known as L-Alanine, N-(2,2-difluoroethyl)-, methyl ester, is a chemical compound with the molecular formula C6H11F2NO2 and a molecular weight of 167.15 g/mol . This compound is characterized by the presence of a difluoroethyl group attached to the alanine moiety, making it a unique derivative of alanine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-difluoroethyl)alaninate typically involves the reaction of alanine derivatives with difluoroethylating agents. One common method includes the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of carboxylic acids to the corresponding difluoroethyl derivatives . Another approach involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding difluoromethyl alkanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The use of stable and efficient deoxofluorinating reagents like aminodifluorosulfinium tetrafluoroborate salts, which are promoted by an exogenous fluoride source, can enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2,2-difluoroethyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like thiols, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various difluoroethylated derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl (2,2-difluoroethyl)alaninate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (2,2-difluoroethyl)alaninate involves its interaction with molecular targets through the difluoroethyl group. This group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity and specificity for certain targets . The incorporation of fluorine atoms modulates the compound’s lipophilicity and metabolic stability, making it a valuable bioisostere for various pharmacophores .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-N-(2,2-difluoroethyl)alaninate: A similar compound with an amino group instead of a methyl ester.
Difluoroalkanes: Compounds containing difluoroalkyl groups, such as 1,1-difluoroalkanes.
Uniqueness
Methyl (2,2-difluoroethyl)alaninate is unique due to its specific difluoroethyl substitution on the alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H11F2NO2 |
|---|---|
Molekulargewicht |
167.15 g/mol |
IUPAC-Name |
methyl 2-(2,2-difluoroethylamino)propanoate |
InChI |
InChI=1S/C6H11F2NO2/c1-4(6(10)11-2)9-3-5(7)8/h4-5,9H,3H2,1-2H3 |
InChI-Schlüssel |
UQXPNOHXGYWNOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)NCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


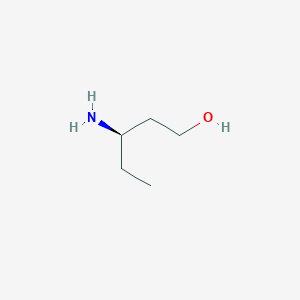
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
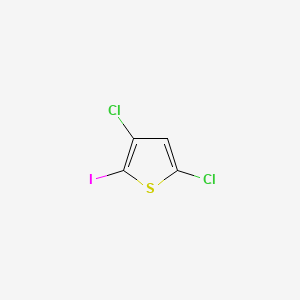
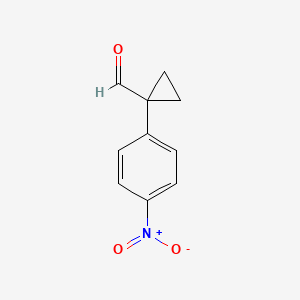

![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)
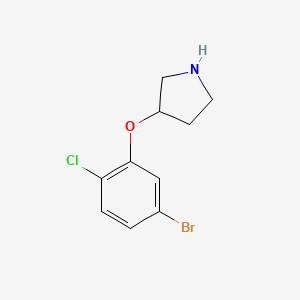
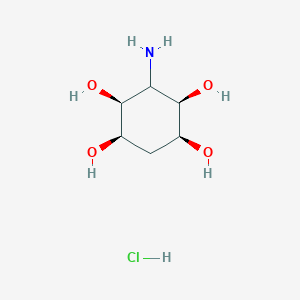

![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)


